4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol
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Overview
Description
4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol is a compound that features a trifluoromethyl group attached to a phenol ring, along with an amino and hydroxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced technologies can be employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The amino and hydroxypropyl groups can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Lacks the amino and hydroxypropyl groups, making it less versatile in terms of chemical reactivity.
Trifluoromethyl ketones: Feature a carbonyl group instead of a phenol group, leading to different chemical properties and applications.
Uniqueness
4-((1S)-1-amino-3-hydroxypropyl)-2-(trifluoromethyl)phenol is unique due to the combination of its trifluoromethyl, amino, and hydroxypropyl groups. This combination provides a balance of hydrophilic and lipophilic properties, making it suitable for a wide range of applications in different fields .
Properties
Molecular Formula |
C10H12F3NO2 |
---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
4-[(1S)-1-amino-3-hydroxypropyl]-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-5-6(1-2-9(7)16)8(14)3-4-15/h1-2,5,8,15-16H,3-4,14H2/t8-/m0/s1 |
InChI Key |
WDPKFUVZEWPOGQ-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCO)N)C(F)(F)F)O |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)N)C(F)(F)F)O |
Origin of Product |
United States |
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